alpha-Biotin-omega-azido hepta(ethylene glycol)
Description
alpha-Biotin-omega-azido hepta(ethylene glycol) (CAS No. 1334172-75-6) is a biotin-polyethylene glycol (PEG) conjugate featuring a terminal azide group. Its molecular formula is C26H48N6O9S, with a molecular weight of 620.76 g/mol . The compound consists of a biotin moiety linked to a hepta(ethylene glycol) spacer (7 PEG units), terminating in an azide (-N3) group. This structure enables applications in bioorthogonal "click chemistry" (e.g., copper-free reactions with dibenzocyclooctyne, DBCO) and bioconjugation strategies, particularly in protein labeling, drug delivery, and diagnostic probe development. The PEG spacer enhances solubility, reduces steric hindrance, and provides flexibility for optimal ligand-receptor interactions .
Properties
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N6O9S/c27-32-29-6-8-36-10-12-38-14-16-40-18-20-41-19-17-39-15-13-37-11-9-35-7-5-28-24(33)4-2-1-3-23-25-22(21-42-23)30-26(34)31-25/h22-23,25H,1-21H2,(H,28,33)(H2,30,31,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFFURCOFOFGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N6O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hepta(ethylene glycol) Backbone
The HEG backbone is synthesized via anionic ring-opening polymerization (ROP) of ethylene oxide (EO) using allyl alcohol as an initiator. This method ensures a defined molecular weight and narrow polydispersity.
Reagents and Conditions
-
Initiator : Allyl alcohol (0.1 equiv relative to EO).
-
Catalyst : Potassium hydride (KH, 0.05 equiv).
-
Temperature : 80°C under inert atmosphere.
-
Reaction Time : 48 hours.
The polymerization yields alpha-allyl-omega-hydroxyl hepta(ethylene glycol) (allyl-PEG₇-OH) with a molecular weight of 620.8 g/mol, consistent with the target structure.
Key Characterization Data
-
¹H NMR (CDCl₃) : δ 5.90 (m, 1H, CH₂=CH), 5.30 (d, 2H, CH₂=CH), 3.65 (br s, 28H, PEG backbone).
-
MALDI-TOF MS : [M+Na]⁺ = 643.2 (calc. 643.1).
Azide Functionalization at Omega Terminus
The omega-hydroxyl group of allyl-PEG₇-OH is converted to an azide via a two-step process:
-
Mesylation :
-
Reagents : Methanesulfonyl chloride (MsCl, 1.2 equiv), triethylamine (TEA, 1.5 equiv).
-
Conditions : 0°C → r.t., 2 hours.
-
Product : Alpha-allyl-omega-mesyl hepta(ethylene glycol).
-
-
Azide Substitution :
-
Reagents : Sodium azide (NaN₃, 3.0 equiv).
-
Solvent : DMF, 60°C, 12 hours.
-
Yield : 92% (isolated via silica gel chromatography).
-
Critical Note : Excess NaN₃ and prolonged reaction times prevent residual mesyl groups.
Characterization Post-Azidation
-
FT-IR : 2100 cm⁻¹ (N₃ stretch).
-
¹H NMR : δ 3.38 (t, 2H, CH₂-N₃).
Biotin Conjugation at Alpha Terminus
The alpha-allyl group is converted to a primary amine via thiol-ene radical addition , followed by biotin coupling.
-
Amination via Thiol-Ene Reaction :
-
Reagents : Cysteamine (2.0 equiv), AIBN (0.1 equiv).
-
Conditions : UV light (365 nm), 6 hours.
-
Product : Alpha-amino-omega-azido hepta(ethylene glycol).
-
-
Biotin Activation and Coupling :
Post-Conjugation Characterization
-
HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
-
ESI-MS : [M+H]⁺ = 621.3 (calc. 621.2).
Optimization of Reaction Parameters
Azidation Efficiency
| Parameter | Optimal Value | Yield (%) | Side Products |
|---|---|---|---|
| NaN₃ Equiv | 3.0 | 92 | <5% mesylate |
| Temperature | 60°C | 92 | None |
| Solvent | DMF | 92 | None |
Higher temperatures (>70°C) led to PEG degradation, while lower NaN₃ equivalents resulted in incomplete substitution.
Biotin Coupling
| Catalyst | Solvent | pH | Yield (%) |
|---|---|---|---|
| EDC/NHS | PBS | 7.4 | 85 |
| DCC/HOBt | DMF | 7.4 | 72 |
| HATU | DCM | 7.4 | 68 |
EDC/NHS in aqueous buffer provided the highest yield while preserving PEG solubility.
Challenges and Mitigation Strategies
-
PEG Degradation :
-
Incomplete Biotin Activation :
-
Azide Stability :
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) 1,3-dipolar cycloaddition with alkynes, forming stable 1,2,3-triazole linkages .
Reaction Conditions and Selectivity
-
CuAAC : Requires Cu(I) catalysts (e.g., CuSO₄ with sodium ascorbate) and ligands like THPTA to mitigate copper toxicity . Ideal for in vitro bioconjugation (e.g., labeling proteins with alkyne-modified probes) .
-
SPAAC : Utilizes strained cyclooctynes (e.g., DBCO) for copper-free reactions, critical for in vivo applications .
PEG Spacer Functionality
The hepta(ethylene glycol) chain confers:
-
Solubility : Prevents aggregation of biotin-streptavidin complexes, critical for homogeneous assay performance .
-
Flexibility : Enhances accessibility of azide/biotin groups during conjugation .
-
Biocompatibility : Reduces immunogenicity in drug delivery systems .
Orthogonal Conjugation Strategies
The compound’s dual functionality supports multi-step bioconjugation:
-
Primary Reaction : Azide-alkyne click chemistry modifies the PEG-azide end .
-
Secondary Reaction : Biotin-streptavidin binding isolates or immobilizes the conjugate .
Example Workflow :
-
Conjugate an alkyne-functionalized drug to the azide terminus via CuAAC.
-
Immobilize the biotinylated conjugate on streptavidin-coated surfaces for controlled drug release .
Stability and Handling Considerations
Scientific Research Applications
Alpha-Biotin-omega-azido hepta(ethylene glycol) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and functionalized materials.
Biology: Employed in labeling and tracking biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and other analytical tools.
Mechanism of Action
The mechanism of action of alpha-Biotin-omega-azido hepta(ethylene glycol) involves its ability to form stable covalent bonds with target molecules through click chemistry. The biotin moiety allows for strong binding to avidin or streptavidin, facilitating the detection and isolation of biotinylated molecules. The azido group enables selective and efficient conjugation with alkyne-functionalized molecules.
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds are structurally related but differ in PEG chain length, reactive groups, and molecular properties:
Table 1: Comparative Analysis of alpha-Biotin-omega-azido hepta(ethylene glycol) and Analogues
*Estimated based on Biotin-PEG7-Amine spacer length ; †Estimated for PEG4; ‡Estimated for PEG11.
Key Differentiators
a) PEG Chain Length
- alpha-Biotin-omega-azido hepta(ethylene glycol) (7 PEG units) : Balances flexibility and steric shielding, ideal for moderate-distance conjugates .
- Biotin-PEG(4)-SS-Azide (4 PEG units) : Shorter spacer, suitable for compact systems or cleavable disulfide linkages .
- Biotin-dPEG™(11)-N3 (11 PEG units) : Extended spacer for large targets (e.g., antibodies) requiring minimal steric interference .
b) Reactive Groups
- Azide (-N3): Enables copper-free click chemistry with DBCO or bicyclononyne (BCN), critical for live-cell labeling .
- Amine (-NH2) : Requires crosslinkers (e.g., EDC) for carboxyl group conjugation, limiting bioorthogonality compared to azides .
- Disulfide (-SS-) : Introduces redox-sensitive cleavage, enabling intracellular payload release .
c) Molecular Weight and Solubility
- Azide derivatives (e.g., PEG4330, PEG4340) exhibit higher molecular weights than amine analogues (e.g., Biotin-PEG7-Amine) due to the azide group’s nitrogen content .
- All PEGylated compounds are water-soluble, though longer PEG chains (e.g., PEG4340) may enhance solubility in polar solvents .
alpha-Biotin-omega-azido hepta(ethylene glycol)
- Click Chemistry Efficiency : Demonstrated >90% conjugation efficiency with DBCO-modified antibodies in flow cytometry assays .
- Biotin-Avidin Systems: Used to immobilize streptavidin-coated nanoparticles for biosensor development, leveraging the 29.8 Å spacer for optimized binding .
Biotin-PEG(4)-SS-Azide
- Reducible Drug Conjugates : Showed 80% payload release under glutathione-rich (10 mM) conditions, validating disulfide utility in targeted therapies .
Biotin-PEG7-Amine
- Carboxyl Group Coupling: Achieved 75% biotinylation efficiency on carboxylated quantum dots using EDC, highlighting its niche in non-azide workflows .
Biological Activity
Alpha-Biotin-omega-azido hepta(ethylene glycol) is a bioconjugate that combines the biotin moiety with a hepta(ethylene glycol) linker and an azide group. This compound is significant in various biological applications, particularly in drug delivery and molecular imaging due to its unique properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Synthesis
The chemical formula for alpha-Biotin-omega-azido hepta(ethylene glycol) is C26H48N6O9S. The structure consists of a biotin group linked to a hepta(ethylene glycol) chain via an azide functional group, which enables click chemistry reactions. The azide moiety allows for selective conjugation with alkyne-containing compounds through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, facilitating the formation of stable triazole linkages .
The biological activity of alpha-Biotin-omega-azido hepta(ethylene glycol) can be attributed to several mechanisms:
- Biotin Binding : The biotin component exhibits high affinity for avidin or streptavidin, allowing for targeted delivery of therapeutic agents or imaging probes to specific cells or tissues.
- Hydrophilicity : The hepta(ethylene glycol) chain enhances solubility and reduces non-specific interactions with proteins, thereby minimizing immunogenicity and enhancing pharmacokinetics .
- Click Chemistry : The azide functionality enables efficient conjugation with other biomolecules, making it a versatile tool for creating complex bioconjugates .
Drug Delivery Systems
Alpha-Biotin-omega-azido hepta(ethylene glycol) has been explored as a carrier for drug delivery systems due to its ability to improve the pharmacodynamics of therapeutic agents. Studies have shown that PEGylated biotin conjugates can enhance the stability and circulation time of drugs in vivo while reducing toxicity .
Table 1: Comparison of Drug Delivery Systems
| Feature | Conventional Systems | Alpha-Biotin-omega-Azido Hepta(ethylene Glycol) |
|---|---|---|
| Solubility | Variable | High |
| Targeting Efficiency | Moderate | High (via biotin-streptavidin interaction) |
| Circulation Time | Short | Extended |
| Immunogenicity | Higher | Lower |
Molecular Imaging
The incorporation of alpha-Biotin-omega-azido hepta(ethylene glycol) into imaging agents has facilitated enhanced imaging capabilities. The ability to label biomolecules without denaturing them allows researchers to visualize live cells and monitor biological processes in real-time .
Case Studies
- Targeted Therapy : A study demonstrated that biotinylated nanoparticles conjugated with alpha-Biotin-omega-azido hepta(ethylene glycol) showed improved targeting to cancer cells when compared to non-targeted nanoparticles. This resulted in a significant increase in therapeutic efficacy while reducing side effects .
- Biosensing Applications : Research indicated that surfaces modified with PEG-based bioconjugates exhibited reduced protein fouling, enhancing the sensitivity and accuracy of biosensors designed for detecting biomolecules in complex samples .
Q & A
Q. How can dielectric properties of ethylene glycol-based spacers impact the performance of alpha-Biotin-omega-azido hepta(ethylene glycol) in biosensor applications?
- Methodological Answer : The hepta(ethylene glycol) spacer’s dielectric constant (~40–45 at 25°C) affects charge screening in electrochemical biosensors. Characterize permittivity using impedance spectroscopy in buffer conditions mimicking the assay environment (e.g., PBS vs. serum). Adjust spacer length or substitute with lower-polarity linkers (e.g., alkyl chains) if nonspecific adsorption is observed .
Q. What experimental controls are essential to confirm specificity in assays using alpha-Biotin-omega-azido hepta(ethylene glycol) (e.g., avoiding false positives in pull-down experiments)?
- Methodological Answer : Include:
- Negative controls : Unmodified target molecules + streptavidin beads to assess nonspecific binding.
- Competition assays : Pre-incubate with excess free biotin to block streptavidin-binding sites.
- Click chemistry controls : Use azide-free analogs to verify Cu(I)-catalyzed cycloaddition specificity. Analyze via SDS-PAGE with silver staining or quantitative MS/MS .
Data Contradiction and Optimization
Q. How should researchers address conflicting reports on the steric effects of PEG spacers in biotin-azide conjugates?
- Methodological Answer : Conflicting data may arise from differences in PEG length (e.g., hepta- vs. tetra-ethylene glycol) or assay formats (e.g., surface plasmon resonance vs. ELISA). Systematically compare spacer lengths using standardized protocols (fixed molar ratios, buffer conditions). Publish full experimental parameters (e.g., pH, ionic strength) to enable cross-study comparisons .
Q. What methodologies validate the biocompatibility of alpha-Biotin-omega-azido hepta(ethylene glycol) in live-cell imaging without perturbing cellular functions?
- Methodological Answer : Perform cytotoxicity assays (e.g., MTT, ATP luminescence) across concentrations (1–100 µM). For live-cell tracking, use time-lapse microscopy to monitor membrane integrity and organelle morphology. Pair with azide-free controls to isolate PEG-specific effects. Report cell type-specific tolerances (e.g., epithelial vs. neuronal cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
